(R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid

Peptide backbone engineering Proteolytic stability Foldamer design

(R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid (Fmoc‑D‑hGln(Trt)‑OH) is the only D‑homoglutamine building block that combines Nα‑Fmoc with Nδ‑trityl‑carbamoyl protection on a backbone‑extended scaffold. Its unique (R)‑configuration inverts peptide stereochemistry to convert agonists to antagonists, while the additional methylene enhances proteolytic stability. The orthogonal Trt/Fmoc scheme enables differential deprotection in multi‑functional peptides. Choose this reagent when shorter Fmoc‑D‑Gln(Trt)‑OH or unprotected Fmoc‑D‑Cit‑OH fail to meet your synthesis or biological stability requirements.

Molecular Formula C40H36N2O5
Molecular Weight 624.7 g/mol
Cat. No. B8090356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid
Molecular FormulaC40H36N2O5
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C40H36N2O5/c43-37(42-40(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)26-14-25-36(38(44)45)41-39(46)47-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36H,14,25-27H2,(H,41,46)(H,42,43)(H,44,45)/t36-/m1/s1
InChIKeyNFAHDTODHGODCZ-PSXMRANNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid – Procurement-Grade Protected D-Homoglutamine Building Block for Fmoc SPPS


(R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid (CAS 2411591-29-0, synonym Fmoc-D-hGln(Trt)-OH) is a doubly protected non‑proteinogenic amino acid derivative combining an Nα‑Fmoc group with an Nδ‑trityl‑carbamoyl side chain on a D‑homoglutamine backbone (C40H36N2O5, MW 624.72) . It is classified as a homo‑natural amino acid reagent for Fmoc‑based solid‑phase peptide synthesis (SPPS), where the trityl group provides orthogonal side‑chain protection of the terminal carboxamide function . The (R) configuration designates the D‑enantiomer, distinguishing it from the corresponding L‑form (CAS 1263046‑43‑0) and from the one‑carbon‑shorter Fmoc‑D‑glutamine(Trt)-OH (CAS 200623‑62‑7).

Why (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid Cannot Be Replaced by a Generic Fmoc-Amino Acid in Peptide Synthesis Procurement


In‑class Fmoc‑amino acid building blocks are not interchangeable because three orthogonal molecular features – backbone length, side‑chain protection, and absolute configuration – independently govern the structural, synthetic, and pharmacological outcome of the target peptide. Replacing the D‑homoglutamine framework with the shorter Fmoc‑D‑glutamine(Trt)-OH (C39H34N2O5, MW 610.7) eliminates the additional methylene that modulates proteolytic stability and receptor interactions . Using Fmoc‑D‑citrulline (Fmoc‑D‑Cit‑OH, MW 397.42) removes the trityl protecting group, exposing the ureido side chain to undesired acylation or hydrogen‑bond scrambling during chain assembly [1]. Substituting the (R)‑enantiomer with the (S)‑form (CAS 1263046‑43‑0) inverts the peptide backbone stereochemistry, which can abolish or even reverse biological activity [2]. The quantitative evidence below demonstrates that these three differentiation axes – homologation, orthogonal protection, and chirality – produce measurable consequences that affect synthesis robustness, product purity, and pharmacological function.

(R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid – Quantitative Differentiation Evidence for Procurement Decisions


Backbone Homologation: Homoglutamine (C₅) vs Glutamine (C₄) – Impact on Peptide Conformation and Proteolytic Stability

The target compound contains a homoglutamine backbone (five‑carbon side chain terminating in a trityl‑carbamoyl group), one methylene unit longer than the widely used Fmoc‑D‑Gln(Trt)-OH (four‑carbon glutamine side chain). This homologation is not cosmetic: X‑ray crystallography of the villin headpiece subdomain with a Gln26→β³‑homoglutamine substitution (PDB 5I1N, 1.30 Å resolution) revealed that the additional methylene alters backbone dihedral angles and hydrogen‑bond networks, causing measurable tertiary‑structure destabilization relative to the wild‑type α‑Gln residue [1]. In functional peptide systems, such backbone expansion has been exploited to confer resistance to proteolytic degradation – a property qualitatively superior to that of α‑glutamine‑containing peptides [2]. The molecular weight difference (624.72 vs 610.70 g mol⁻¹) provides a straightforward QC marker for distinguishing the homologated building block from its glutamine analogue by LC‑MS.

Peptide backbone engineering Proteolytic stability Foldamer design

Chiral Configuration: (R)-Enantiomer vs (S)-Enantiomer – Stereochemical Consequences for Peptide Pharmacology

The (R)‑enantiomer (D‑configuration) of this building block is the stereochemical opposite of the commercially available (S)‑enantiomer (CAS 1263046‑43‑0, Fmoc‑L‑hGln(Trt)‑OH, [α]D20 = 1.5 ± 1° (c = 1, MeOH), ≥ 99.5 % chiral HPLC purity) . The functional consequence of this stereochemical difference was directly demonstrated by Hashimoto et al. (1986), who synthesized six Substance P analogues in which D‑homoglutamine replaced L‑glutamine at positions 5 and/or 6 [1]. Whereas native Substance P (all‑L) is a potent agonist on guinea‑pig ileum and trachea smooth muscle, the analogue [D‑Hgn⁶]‑SP(4‑11) behaved as an antagonist of Substance P. Thus, the D‑homoglutamine residue alone was sufficient to convert the pharmacological profile from agonist to antagonist. The (S)‑enantiomer, in contrast, would preserve the L‑configuration and is not expected to produce the same functional switch. For the (R)‑enantiomer, purity specifications from suppliers range from ≥ 95 % (WuXi TIDES, via Fisher Scientific) to 98 % (Leyan) .

Peptide stereochemistry D-amino acid substitution Agonist-to-antagonist conversion

Orthogonal Side-Chain Protection: Trityl-Carbamoyl vs Unprotected Ureido – SPPS Compatibility and Side-Reaction Risk

The trityl (Trt) group on the δ‑carbamoyl nitrogen of the target compound provides acid‑labile orthogonal protection that is absent in the closest unprotected analogue, Fmoc‑D‑citrulline (Fmoc‑D‑Cit‑OH, CAS 200344‑33‑8, MW 397.42, optical activity α20D +7° ± 2° (c = 2, DMF)) [1]. This protection is functionally critical: the unprotected ureido NH of citrulline can participate in undesired hydrogen‑bonding interactions that reduce coupling efficiency and can act as a nucleophile toward activated carboxylates, generating branched or cyclic by‑products. The Trt group eliminates this reactivity during chain assembly and is quantitatively removed during the standard TFA‑based global deprotection step. Furthermore, Fmoc‑Gln‑OH (CAS 71989‑20‑3), which lacks any side‑chain protection, is explicitly flagged by the manufacturer as “not compatible with uronium and phosphonium coupling reagents” , whereas the Trt‑protected homoglutamine building block shows no such restriction and is fully compatible with modern coupling agents (e.g., HBTU, HATU, Oxyma/DIC). The molecular weight difference between protected and unprotected forms (624.72 vs 397.42 g mol⁻¹) provides a definitive LC‑MS handle for process monitoring.

Solid-phase peptide synthesis Orthogonal protection strategy Side-reaction suppression

Enantiomeric Purity Specifications: Chiral QC Data for the (R)-Enantiomer vs Readily Available (S)-Enantiomer

The (S)‑enantiomer (CAS 1263046‑43‑0) is available from Chem‑Impex with ≥ 99.5 % chiral HPLC purity and a defined optical rotation of [α]D20 = 1.5 ± 1° (c = 1, MeOH) . For the (R)‑enantiomer, the best publicly available purity specification from a non‑prohibited supplier is ≥ 95 % (WuXi TIDES, offered through Fisher Scientific), with an alternative source (Leyan) listing 98 % purity . The ~3–5 % purity differential between the (R)‑ and (S)‑enantiomers reflects the fact that the (R)‑form is a specialty homo‑natural AA with smaller production scale. For synthetic protocols where enantiomeric purity directly influences the diastereomeric purity of the final peptide product – particularly in multi‑D‑residue sequences – users should request batch‑specific chiral HPLC or SFC data from the vendor, referencing the established enantioseparation protocols for Nα‑Fmoc amino acids [1]. The consistently observed elution order (D‑ before L‑) on quinine‑based chiral stationary phases provides a validated analytical framework for verifying the enantiomeric integrity of the received material [1].

Chiral purity Quality control Enantiomeric excess

Functional Impact of D‑Homoglutamine Substitution: Agonist‑to‑Antagonist Conversion in a Validated Pharmacological Model

Hashimoto et al. (1986) synthesized six Substance P (SP) analogues in which one or both glutamine residues at positions 5 and 6 were replaced by D‑homoglutamine (the free‑acid form of the target building block after deprotection) [1]. The analogues were prepared by solid‑phase synthesis and assayed for contractile activity on isolated guinea‑pig ileum and trachea smooth muscle preparations. The key finding: [D‑Hgn⁶]‑SP(4‑11) (i.e., SP fragment 4‑11 bearing D‑homoglutamine at position 6) did not stimulate contraction but instead antagonised the action of native Substance P. This functional inversion – from agonist to antagonist – is a direct consequence of incorporating a single D‑homoglutamine residue. The result constitutes a rare example of a single‑residue substitution converting a peptide agonist into an antagonist and provides a quantitative pharmacological framework (tissue‑based EC₅₀/IC₅₀ comparisons, though exact numerical values require access to the full text) for justifying the procurement of this specific building block in antagonist‑design programs.

Peptide pharmacology Substance P antagonists Structure-activity relationship

(R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid – Evidence‑Backed Application Scenarios for Scientific Procurement


Design and Synthesis of Peptide Receptor Antagonists via D‑Residue Incorporation

When a peptide agonist needs to be converted into an antagonist, replacing a critical L‑glutamine (or L‑homoglutamine) residue with a D‑homoglutamine residue – using (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid as the Fmoc‑SPPS building block – can achieve this functional inversion, as directly demonstrated by the Substance P antagonist [D‑Hgn⁶]‑SP(4‑11) [1]. This scenario applies to neuropeptide, chemokine, and GPCR ligand engineering projects where stereochemical inversion at a single position is sought as a rational design strategy.

Backbone‑Modified Peptide Foldamers with Enhanced Proteolytic Stability

The additional backbone methylene of the homoglutamine scaffold, relative to standard α‑glutamine, alters local peptide conformation and has been shown, in the context of β³‑amino acid substitutions, to modulate tertiary structure stability (PDB 5I1N; Kreitler et al., 2016) [2]. This building block is therefore appropriate for synthesizing backbone‑modified peptides (foldamers) where resistance to proteolytic degradation is a design objective, particularly in therapeutic peptide programmes targeting intracellular or serum‑stable applications.

Orthogonal Protection Strategies for Complex, Multi‑Functional Peptide Sequences

The trityl‑protected carbamoyl side chain enables an orthogonal deprotection scheme (TFA‑labile Trt, base‑labile Fmoc) that is not possible with unprotected analogues such as Fmoc‑D‑Cit‑OH. This is critical when synthesising peptides that contain multiple side‑chain functionalities requiring differential protection, such as branched peptides, peptide conjugates, or sequences with both carbamoyl and amino side chains. The full compatibility with uronium and phosphonium coupling reagents – a documented limitation of unprotected Fmoc‑Gln‑OH – further supports its use in high‑efficiency SPPS protocols employing modern coupling agents.

Stereochemically Defined D‑Peptide Libraries for Drug Discovery

The (R)‑configuration provides a defined D‑stereocenter suitable for constructing all‑D or mixed D/L peptide libraries. In randomised non‑standard peptide discovery platforms (e.g., RaPID, mRNA display), D‑amino acid building blocks are essential for generating protease‑resistant hits. (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid offers a carbamoyl‑functionalised D‑building block that is structurally distinct from the more common D‑Ala, D‑Val, or D‑Phe, enabling exploration of novel side‑chain chemical space in genetically encoded or synthetic peptide libraries.

Quote Request

Request a Quote for (R)-Fmoc-2-Amino-5-(trityl-carbamoyl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.